molecular formula C12H17Cl2N B14670105 Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- CAS No. 39643-98-6

Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl-

Cat. No.: B14670105
CAS No.: 39643-98-6
M. Wt: 246.17 g/mol
InChI Key: UGSCYBIRSLWJGR-UHFFFAOYSA-N
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Description

Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups and two methyl groups attached to the benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- typically involves the reaction of 2,5-dimethylbenzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,5-dimethylbenzenamine+2(2-chloroethyl chloride)Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl-+2HCl\text{2,5-dimethylbenzenamine} + 2 \text{(2-chloroethyl chloride)} \rightarrow \text{Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl-} + 2 \text{HCl} 2,5-dimethylbenzenamine+2(2-chloroethyl chloride)→Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl-+2HCl

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N,N-bis(2-chloroethyl)-4-nitro-
  • N,N-bis(2-chloroethyl)methylamine
  • N,N-bis(2-chloroethyl)benzenemethanamine

Uniqueness

Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- is unique due to the presence of two methyl groups at the 2 and 5 positions of the benzene ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

39643-98-6

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2,5-dimethylaniline

InChI

InChI=1S/C12H17Cl2N/c1-10-3-4-11(2)12(9-10)15(7-5-13)8-6-14/h3-4,9H,5-8H2,1-2H3

InChI Key

UGSCYBIRSLWJGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CCCl)CCCl

Origin of Product

United States

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